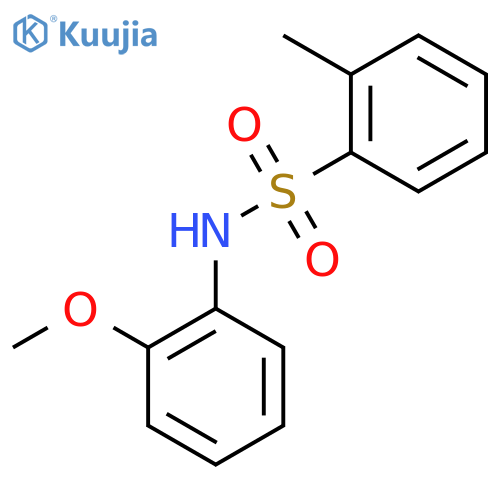

Cas no 160878-35-3 (N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide)

160878-35-3 structure

商品名:N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, N-(2-methoxyphenyl)-2-methyl-

- N-(2-methoxy-phenyl)-2-methyl-benzenesulfonamide

- SCHEMBL1036976

- 160878-35-3

- STL145152

- N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

- SB82001

- AKOS005746507

- QNUHCZPBNYSYGO-UHFFFAOYSA-N

- DB-335014

- AN-652/42191236

- N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide

-

- インチ: InChI=1S/C14H15NO3S/c1-11-7-3-6-10-14(11)19(16,17)15-12-8-4-5-9-13(12)18-2/h3-10,15H,1-2H3

- InChIKey: QNUHCZPBNYSYGO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2OC

計算された属性

- せいみつぶんしりょう: 277.07735

- どういたいしつりょう: 277.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 63.8Ų

じっけんとくせい

- PSA: 55.4

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B489643-10mg |

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide |

160878-35-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B489643-100mg |

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide |

160878-35-3 | 100mg |

$ 210.00 | 2022-06-07 | ||

| TRC | B489643-50mg |

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide |

160878-35-3 | 50mg |

$ 135.00 | 2022-06-07 |

N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

160878-35-3 (N-(2-Methoxyphenyl)-2-methylbenzenesulfonamide) 関連製品

- 49564-57-0(4-Amino-5-methoxy-2-methyl-n-methylbenzenesulfonamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量